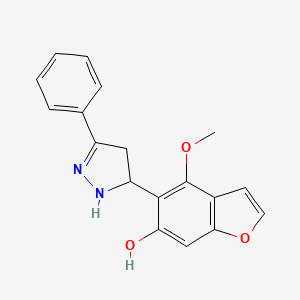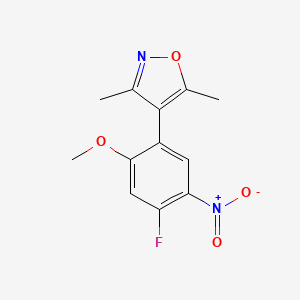![molecular formula C9H6ClNO2 B12880828 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde involves the reaction of 2-formylbenzoxazole with methyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is followed by acidification to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzoxazole derivatives.
- Oxidation reactions can produce carboxylic acids.
- Reduction reactions can result in the formation of alcohols.
科学的研究の応用
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use. For example, in drug development, it may inhibit or activate specific enzymes, leading to therapeutic effects .
類似化合物との比較
2-(Chloromethyl)benzoxazole: Similar structure but lacks the carboxaldehyde group.
2-(Chloromethyl)benzo[d]thiazole: Contains sulfur instead of oxygen in the ring structure.
2-(Chloromethyl)benzo[d]imidazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is unique due to the presence of both the chloromethyl and carboxaldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
特性
分子式 |
C9H6ClNO2 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-4-8-11-9-6(5-12)2-1-3-7(9)13-8/h1-3,5H,4H2 |
InChIキー |
UFAJRIZYEFUASU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)


![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)






